1-(4-Phenoxy-3-sulfophenyl)-3-heptadecyl-4-isopropyl-2-pyrazolin-5-one

Color photography Magenta coupler Coupling kinetics

1-(4-Phenoxy-3-sulfophenyl)-3-heptadecyl-4-isopropyl-2-pyrazolin-5-one (CAS 115345-38-5) is a substituted 5-pyrazolone characterized by a long heptadecyl chain at the 3-position, an isopropyl group at the 4-position, and a 4-phenoxy-3-sulfophenyl substituent at the 1-position. The compound belongs to the pyrazolone magenta coupler class historically employed in color photography, where the 4-substituent (isopropyl vs.

Molecular Formula C35H52N2O5S
Molecular Weight 612.9 g/mol
CAS No. 115345-38-5
Cat. No. B040360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenoxy-3-sulfophenyl)-3-heptadecyl-4-isopropyl-2-pyrazolin-5-one
CAS115345-38-5
Molecular FormulaC35H52N2O5S
Molecular Weight612.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC1=NN(C(=O)C1C(C)C)C2=CC(=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O
InChIInChI=1S/C35H52N2O5S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-31-34(28(2)3)35(38)37(36-31)29-25-26-32(33(27-29)43(39,40)41)42-30-22-19-18-20-23-30/h18-20,22-23,25-28,34H,4-17,21,24H2,1-3H3,(H,39,40,41)
InChIKeyAPZVAVHTQKZAOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(4-Phenoxy-3-sulfophenyl)-3-heptadecyl-4-isopropyl-2-pyrazolin-5-one (CAS 115345-38-5)


1-(4-Phenoxy-3-sulfophenyl)-3-heptadecyl-4-isopropyl-2-pyrazolin-5-one (CAS 115345-38-5) is a substituted 5-pyrazolone characterized by a long heptadecyl chain at the 3-position, an isopropyl group at the 4-position, and a 4-phenoxy-3-sulfophenyl substituent at the 1-position [1]. The compound belongs to the pyrazolone magenta coupler class historically employed in color photography, where the 4-substituent (isopropyl vs. hydrogen or methyl in close analogs) directly influences coupling reactivity, dye hue, and stability [2]. With a molecular weight of 612.9 g/mol, a computed XLogP3-AA of 11.3, and a topological polar surface area of 105 Ų, it exhibits pronounced lipophilicity moderated by a single sulfonic acid moiety [1].

Why 1-(4-Phenoxy-3-sulfophenyl)-3-heptadecyl-4-isopropyl-2-pyrazolin-5-one Cannot Be Replaced by Nearest Analogs


The 4-position substituent on the pyrazolone ring is a critical determinant of coupling kinetics and dye cloud properties in photographic emulsions. The 4-isopropyl derivative (target compound) differs from the 4-methyl (CAS 105489-07-4) and 4-unsubstituted (CAS 4971-48-6) analogs in steric bulk and inductive effects, which alter the formation rate of azomethine dyes upon reaction with oxidized p-phenylenediamine developers [1]. Even a methyl-to-isopropyl change shifts the absorption maximum of the resulting magenta dye and modifies its resistance to thermal and photochemical fading [2]. Because these pyrazolones are formulated in dispersed oil droplets within gelatin layers, the 4-alkyl group also affects coupler solubility in organic solvents and diffusion behavior, making direct substitution without re-optimization of the entire coating formulation impractical [3].

Quantitative Differentiation Evidence for 1-(4-Phenoxy-3-sulfophenyl)-3-heptadecyl-4-isopropyl-2-pyrazolin-5-one


Increased Steric Hindrance at 4-Position Modulates Coupling Rate with Oxidized Developer

The 4-isopropyl group introduces greater steric hindrance than the 4-methyl analog (CAS 105489-07-4) or the 4-unsubstituted analog (CAS 4971-48-6), slowing the deprotonation step that precedes coupling with oxidized N,N-diethyl-p-phenylenediamine. In a class-level trend, 4-alkyl substituents reduce the coupling rate constant (k) relative to the 4-H parent; isopropyl typically reduces k by a factor of 2–5 compared to methyl due to the larger A-value (2.15 vs. 1.70 kcal/mol for methyl) [1].

Color photography Magenta coupler Coupling kinetics

Altered Lipophilicity (cLogP) Dictates Solubility and Dispersion Properties

The computed XLogP3-AA for the target compound (11.3) is significantly higher than the 4-methyl analog (estimated cLogP ≈ 9.8 for CAS 105489-07-4) and the 4-H analog (estimated cLogP ≈ 8.6 for CAS 4971-48-6), reflecting the contribution of the branched isopropyl group [1]. Higher cLogP improves solubility in high-boiling organic solvents (e.g., dibutyl phthalate, tricresyl phosphate) used for coupler dispersion, enabling higher coupler loading per oil droplet without crystallization.

Lipophilicity Dispersion Formulation

Molecular Weight Adjustment for Non-Diffusing Coupler Design

The target compound's molecular weight (612.9 g/mol) is higher than the 4-methyl analog (584.8 g/mol for CAS 105489-07-4) and substantially exceeds the 4-H analog (approx. 570 g/mol). Increased molecular weight reduces diffusion of the coupler through gelatin layers, a requirement for maintaining image sharpness in multilayer color films [1]. The isopropyl group adds 14 Da over the methyl analog, contributing incrementally to anti-diffusion properties.

Anti-diffusion Molecular weight Film permanence

Optimal Application Scenarios for 1-(4-Phenoxy-3-sulfophenyl)-3-heptadecyl-4-isopropyl-2-pyrazolin-5-one (CAS 115345-38-5)


Magenta Image Coupler in Multilayer Color Photographic Film

The compound is designed as a lipophilic, non-diffusing magenta coupler for incorporation into the green-sensitive emulsion layer of subtractive color films. Its 4-isopropyl group provides a specific coupling rate that, when paired with a suitable oxidized p-phenylenediamine developer, yields a magenta azomethine dye with a targeted absorption maximum and improved light fastness relative to 4-methyl or unsubstituted analogs [1]. The sulfonic acid group additionally aids in dispersion stability during emulsion preparation.

Calibration Standard for Pyrazolone Coupler Research

Due to its defined structure and availability at 95–97% purity (as reported by multiple suppliers), this compound can serve as a reference standard for analytical method development (HPLC, LC-MS) targeting pyrazolone couplers in photographic research and archival material analysis .

Structural Probe for Structure-Activity Relationship Studies

In academic or industrial research on pyrazolone dyes, agrochemicals, or pharmaceuticals, the compound serves as a key comparator when exploring the impact of 4-alkyl substitution on heterocyclic reactivity, tautomeric equilibrium, and complexation with transition metals. The isopropyl group's distinct steric profile fills a gap between the commonly available methyl and unsubstituted analogs [2].

Quote Request

Request a Quote for 1-(4-Phenoxy-3-sulfophenyl)-3-heptadecyl-4-isopropyl-2-pyrazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.